N-ethyl-N-(3-hydroxybutyl)nitrous Amide

Description

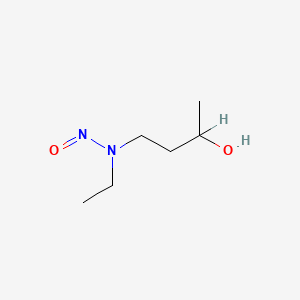

N-ethyl-N-(3-hydroxybutyl)nitrous amide is a nitrosamine derivative characterized by an ethyl group and a 3-hydroxybutyl group attached to a central nitrogen atom, which is further bonded to a nitroso (-N=O) moiety. Nitrosamines are of particular interest in pharmaceutical and industrial chemistry due to their roles as impurities or intermediates, necessitating rigorous structural and toxicological evaluation .

Properties

CAS No. |

80858-88-4 |

|---|---|

Molecular Formula |

C6H14N2O2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

N-ethyl-N-(3-hydroxybutyl)nitrous amide |

InChI |

InChI=1S/C6H14N2O2/c1-3-8(7-10)5-4-6(2)9/h6,9H,3-5H2,1-2H3 |

InChI Key |

DAFCJHCXXNUOHX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCC(C)O)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(3-hydroxybutyl)nitrous amide can be achieved through several methods:

From Carboxylic Acids: One common method involves the reaction of carboxylic acid derivatives with amines.

From Nitriles: Another method involves the hydrolysis of nitriles under mildly basic conditions, such as using hydrogen peroxide.

Ritter Reaction: This method involves the reaction of an alcohol or alkene with a nitrile or hydrogen cyanide in the presence of strong sulfuric acid to form the amide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(3-hydroxybutyl)nitrous amide undergoes various chemical reactions, including:

Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrous amide group can be reduced to form amines.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can react with the amide group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while reduction of the nitrous amide group can yield ethylamines.

Scientific Research Applications

N-ethyl-N-(3-hydroxybutyl)nitrous amide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-N-(3-hydroxybutyl)nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The nitrous amide group can undergo hydrolysis to release nitrous acid, which can then participate in various biochemical reactions . The hydroxybutyl group can also interact with cellular components, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Hydroxyalkyl Substituents

A key structural feature of N-ethyl-N-(3-hydroxybutyl)nitrous amide is the presence of hydroxyl and alkyl groups, which influence solubility, stability, and biological activity. Below are closely related compounds:

Key Observations :

- Hydroxyalkyl Chain Length : Longer chains (e.g., 3-hydroxybutyl vs. 2-hydroxyethyl) increase hydrophilicity but may reduce metabolic stability due to enzymatic oxidation .

- Substituent Effects : Aromatic groups (e.g., thiophene in ) enhance thermal stability and alter electronic properties, impacting receptor binding or catalytic interactions.

Functional Group Variations

Nitroso vs. Non-Nitroso Amides

Compounds lacking the nitroso group exhibit distinct reactivity and safety profiles:

Key Observations :

- Safety Profiles: Non-nitrosated amides (e.g., ) are generally safer for pharmaceutical applications but lack the catalytic versatility of nitroso derivatives.

Regulatory Status

- This compound: Not explicitly listed in SIN List or major pharmacopeias, but structural analogs (e.g., N-ethyl-N-(2-hydroxyethyl)nitrous amide) are flagged for nitrosamine-related hazards .

- N-ethyl-N-(o-tolyl)nitrous amide : A certified reference material (Veeprho) compliant with USP/EMA standards, highlighting the importance of trace impurity control in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.